molecular formula C12H14FNO B8152921 3-Fluoro-N-isopropyl-5-vinylbenzamide

3-Fluoro-N-isopropyl-5-vinylbenzamide

Cat. No.: B8152921
M. Wt: 207.24 g/mol
InChI Key: OZKZYTCJZKIZGP-UHFFFAOYSA-N
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Description

3-Fluoro-N-isopropyl-5-vinylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the third position, an isopropyl group attached to the nitrogen atom, and a vinyl group at the fifth position of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-isopropyl-5-vinylbenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 3-fluorobenzene, undergoes nitration to form 3-fluoronitrobenzene.

    Reduction: The nitro group in 3-fluoronitrobenzene is reduced to form 3-fluoroaniline.

    Acylation: 3-Fluoroaniline is then acylated with isopropyl chloroformate to form 3-fluoro-N-isopropylaniline.

    Vinylation: Finally, the vinyl group is introduced through a Heck reaction, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-isopropyl-5-vinylbenzamide can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Products include 3-fluoro-N-isopropyl-5-vinylbenzaldehyde or 3-fluoro-N-isopropyl-5-vinylbenzoic acid.

    Reduction: Products include 3-fluoro-N-isopropyl-5-vinylaniline.

    Substitution: Products depend on the nucleophile used, such as 3-methoxy-N-isopropyl-5-vinylbenzamide.

Scientific Research Applications

3-Fluoro-N-isopropyl-5-vinylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structural features.

    Industry: Used in the development of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-isopropyl-5-vinylbenzamide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds, while the isopropyl and vinyl groups contribute to its hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-N-isopropylbenzamide
  • 3-Fluoro-N-methyl-5-vinylbenzamide
  • 3-Chloro-N-isopropyl-5-vinylbenzamide

Uniqueness

3-Fluoro-N-isopropyl-5-vinylbenzamide is unique due to the combination of its fluorine, isopropyl, and vinyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-ethenyl-5-fluoro-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO/c1-4-9-5-10(7-11(13)6-9)12(15)14-8(2)3/h4-8H,1H2,2-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZKZYTCJZKIZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)C=C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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